molecular formula C18H19FN4O2S B2770665 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1013797-85-7

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2770665
CAS No.: 1013797-85-7
M. Wt: 374.43
InChI Key: LLYMBZQBFROWJH-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the pyrazole and tetrahydrofuran moieties . The reaction conditions typically involve the use of phosphorus oxychloride and refluxing for extended periods . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, piperidine, and various aromatic acids . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, such as kinases, which play a role in cell growth and survival. Additionally, it may interact with ion channels, affecting neuronal activity and neurotransmission.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-11-8-15(22(2)21-11)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYMBZQBFROWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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